molecular formula C12H9ClN2O3 B13707912 E-2-Chloro-7-methoxy3-(2-nitro)vinylquinoline

E-2-Chloro-7-methoxy3-(2-nitro)vinylquinoline

Cat. No.: B13707912
M. Wt: 264.66 g/mol
InChI Key: UOCMQDBDGRBVGB-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E-2-Chloro-7-methoxy3-(2-nitro)vinylquinoline typically involves the reaction of appropriate quinoline derivatives with chlorinating agents and nitroalkenes under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: it is likely that large-scale synthesis would follow similar principles to laboratory methods, with optimizations for cost, efficiency, and safety .

Chemical Reactions Analysis

Types of Reactions: E-2-Chloro-7-methoxy3-(2-nitro)vinylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

E-2-Chloro-7-methoxy3-(2-nitro)vinylquinoline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, although not yet approved for clinical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of E-2-Chloro-7-methoxy3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. Detailed studies on its molecular targets and pathways are ongoing .

Properties

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

2-chloro-7-methoxy-3-[(E)-2-nitroethenyl]quinoline

InChI

InChI=1S/C12H9ClN2O3/c1-18-10-3-2-8-6-9(4-5-15(16)17)12(13)14-11(8)7-10/h2-7H,1H3/b5-4+

InChI Key

UOCMQDBDGRBVGB-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC2=NC(=C(C=C2C=C1)/C=C/[N+](=O)[O-])Cl

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=C[N+](=O)[O-])Cl

Origin of Product

United States

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